molecular formula C13H19N3 B1523194 N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine CAS No. 1152836-96-8

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine

Cat. No.: B1523194
CAS No.: 1152836-96-8
M. Wt: 217.31 g/mol
InChI Key: VUPCEVNNVGQDTL-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to a piperidine ring, which is further substituted with a pyridin-4-yl group at the 1-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of cyclopropylamine with 4-pyridinylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, helps in maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction can lead to the formation of amines or amides.

Scientific Research Applications

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a ligand in biochemical assays to study protein interactions and enzyme activities.

  • Medicine: The compound has potential therapeutic applications, including as a candidate for drug development targeting various diseases.

  • Industry: It is utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-ethyl-1-(pyridin-4-yl)piperidin-4-amine

  • N-methyl-1-(pyridin-4-yl)piperidin-4-amine

  • N-propyl-1-(pyridin-4-yl)piperidin-4-amine

Properties

IUPAC Name

N-cyclopropyl-1-pyridin-4-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-2-11(1)15-12-5-9-16(10-6-12)13-3-7-14-8-4-13/h3-4,7-8,11-12,15H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPCEVNNVGQDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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